2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
CAS No.: 53440-31-6
Cat. No.: VC1985905
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53440-31-6 |
|---|---|
| Molecular Formula | C9H10N2S |
| Molecular Weight | 178.26 g/mol |
| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol |
| Standard InChI | InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) |
| Standard InChI Key | YDPWBCYJZWQKDD-UHFFFAOYSA-N |
| SMILES | C1CN=C(N1)C2=CC=CC=C2S |
| Canonical SMILES | C1CN=C(N1)C2=CC=CC=C2S |
Introduction
Chemical Properties and Structural Identification
Basic Chemical Information
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is characterized by the following key identifiers:
| Property | Value |
|---|---|
| CAS Number | 53440-31-6 |
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.26 g/mol |
| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol |
| Standard InChI | InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) |
| Standard InChIKey | YDPWBCYJZWQKDD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)C2=CC=CC=C2S |
| PubChem Compound ID | 1477361 |
Structural Features
The compound features two key structural components:
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A 4,5-dihydro-1H-imidazol-2-yl group (imidazoline) - a five-membered heterocyclic ring containing two nitrogen atoms
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A benzenethiol group with the thiol (-SH) substituent at the ortho position relative to the imidazoline attachment
This structure creates a molecule with both nucleophilic (thiol group) and potential metal-binding properties. The imidazoline ring is partially saturated, containing a C=N bond that contributes to its reactivity and biological relevance.
Alternative Nomenclature
The compound is also known by several alternative names:
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2-(4,5-dihydro-1H-imidazol-2-yl)benzene-1-thiol
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Dihydroimidazolylbenzenethiol
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2-(2-imidazolin-2-yl)benzene-1-thiol
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6-imidazolidin-2-ylidenecyclohexa-2,4-diene-1-thione
Synthesis Methods
Synthesis of Related Imidazoline Compounds
For 2-arylamino-2-imidazoline derivatives, which share structural similarities with our target compound, synthesis typically involves:
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Preparation of dimethyl aryldithioimidocarbonates by treating aromatic amines with carbon disulfide and methyl iodide
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Subsequent reaction with ethylenediamine under reflux conditions
The general procedure for similar compounds was reported as:
"To a well-stirred cold solution of aromatic amines (0.05 mol) in DMF (20 ml) were added aqueous NaOH (20M, 4 ml), carbon disulfide (15 ml, 0.1 mol), and methyl iodide (0.1 mol) in sequence at intervals of 30 min and stirring was continued for 2–4 h. The mixture was then poured into cold water and the resulting solid was washed with water and recrystallized from ethanol."
Alternative Synthetic Routes
The synthesis of heterocyclic compounds containing the 4,5-dihydro-1H-imidazol-2-yl group can also be approached through other methods:
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Using bisulfite adducts of aldehydes as precursors
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Direct coordination synthesis methods for metal complexes involving imidazoline-containing ligands
Tautomerization and Chemical Behavior
A significant aspect of compounds containing the 4,5-dihydro-1H-imidazol-2-yl group is the potential for imine-enamine tautomerization, which has been investigated by means of ¹H-NMR spectroscopy in related compounds . This tautomerization can influence both the reactivity and the biological properties of the compound.
The thiol group in 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol provides additional reactivity pathways:
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Metal coordination through the sulfur atom
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Nucleophilic substitution reactions
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Oxidation to form disulfides
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Potential for intramolecular hydrogen bonding with the imidazoline nitrogen
Biological Activities and Applications
Material Science Applications
The thiol group (-SH) in 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol can bind to metal surfaces, making this compound potentially useful in:
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Surface modification and functionalization
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Metal nanoparticle stabilization
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Development of sensors and catalytic systems
Comparative Analysis with Similar Compounds
Structural Isomers and Derivatives
To understand the structure-activity relationship of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, it is useful to compare it with related compounds:
Structure-Activity Relationship Analysis
The position of the thiol group relative to the imidazoline ring significantly affects the compound's properties:
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In 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, the ortho position allows for potential intramolecular interactions between the thiol and the imidazoline ring.
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In contrast, 4-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol has the thiol group in the para position, eliminating the possibility of such intramolecular interactions.
These structural differences can lead to variations in:
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Binding affinity to biological targets
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Physicochemical properties (solubility, stability)
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Reactivity patterns
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Pharmacokinetic profiles
Future Research Directions
Comprehensive Structure Elucidation
Further research should focus on complete characterization of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol using advanced spectroscopic techniques:
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Complete NMR studies (¹H, ¹³C, 2D experiments)
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Single crystal X-ray diffraction analysis
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Advanced mass spectrometry
Optimized Synthesis Methods
Development of more efficient and environmentally friendly synthesis methods specific to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol would be valuable for further applications.
Expanded Biological Evaluation
Based on the promising activities of related compounds, comprehensive screening of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol for:
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Cardiovascular effects
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Enzyme inhibition properties
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Antimicrobial activity
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Anti-inflammatory properties
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Potential use in treating neuropathic pain
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